1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQFUAEVZWDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole depends on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The bromophenyl and sulfonyl groups may enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzimidazole Core
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
- Molecular Formula : C₁₅H₁₃BrN₂O₂S
- Molar Mass : 365.24 g/mol
- Key Differences :
- The dihydroimidazole ring (4,5-dihydro-1H-imidazole) introduces partial saturation, reducing aromaticity compared to the fully aromatic benzimidazole in the target compound.
- The phenyl group at position 2 increases steric bulk but lacks the electron-donating dimethyl groups of the target compound.
- Implications : Reduced aromaticity may alter binding affinity in biological systems, while the absence of dimethyl groups could decrease metabolic stability .
(Z)-1-(2-Bromo-1-phenylvinyl)-5,6-dimethyl-1H-benzo[d]imidazole
- CAS No.: 1206196-80-6
- Molecular Formula : C₁₇H₁₅BrN₂
- Molar Mass : 327.22 g/mol
- Key Differences :
- A bromophenylvinyl group replaces the sulfonyl moiety, introducing a conjugated alkene system.
- The dimethyl groups on the benzimidazole are retained.
Substituent Variations at the N1 Position
1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole
- CAS No.: 97870-64-9
- Molecular Formula : C₁₅H₁₃BrN₂
- Molar Mass : 301.18 g/mol
- Key Differences :
- An ethyl group replaces the sulfonyl substituent.
- Retains the 5,6-dimethylbenzimidazole core.
- Implications : The ethyl group increases lipophilicity (predicted logP: ~4.60) compared to the sulfonyl-containing target compound, which may influence membrane permeability .
1-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole (8a)
- Melting Point : 131–132°C
- ¹H NMR : δ 7.26 (t, J = 60.3 Hz, CF₂H).
- Key Differences :
- A difluoromethyl group replaces the sulfonyl-bromophenyl moiety.
- Retains the 5,6-dimethylbenzimidazole core.
- Implications : The CF₂H group introduces metabolic stability via fluorine’s electronegativity, while the absence of a sulfonyl group reduces hydrogen-bonding capacity .
Functional Group Comparisons
Sulfonyl vs. Nitro Groups
- Example : 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3h)
- Melting Point : 187–189°C.
- Key Differences :
- Implications: Nitro groups may enhance oxidative stress in biological systems, whereas sulfonyl groups offer better stability and solubility .
Sulfonyl vs. Carboxamide
- Example : N,N-Diethyl-5,6-dimethyl-1H-benzo[d]imidazole-1-carboxamide (1b)
- Synthesis : Derived from 5,6-dimethylbenzimidazole and diethylcarbamic chloride.
- Key Differences :
- The carboxamide group introduces hydrogen-bonding capability but lacks the sulfonyl group’s strong electron-withdrawing effect.
Solubility and Polarity
- The sulfonyl group in the target compound increases polarity (logP predicted to be lower than ethyl or vinyl analogues), enhancing aqueous solubility.
- Comparatively, 1-(4-bromophenyl)-1H-imidazole (C₉H₇BrN₂) lacks the benzimidazole core and sulfonyl group, resulting in higher lipophilicity .
Biological Activity
1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzimidazole core modified with a bromophenyl sulfonyl group and two methyl groups at the 5 and 6 positions. Its molecular formula is C13H12BrN2O2S, with a molecular weight of approximately 343.21 g/mol.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. For instance, a related compound was evaluated for its in vitro antimicrobial activity against various pathogens, showing significant efficacy with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| Compound 7b | 0.22 | 0.25 | Staphylococcus aureus |
| Compound 10 | 0.30 | 0.35 | Staphylococcus epidermidis |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in bacterial resistance mechanisms. Specifically, it exhibited an IC50 value of 31.64 μM against DNA gyrase and an IC50 of 2.67 μM against dihydrofolate reductase (DHFR) . These enzymes are critical for bacterial DNA replication and folate metabolism, respectively.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within microbial cells:
- DNA Gyrase Inhibition : By inhibiting DNA gyrase, the compound disrupts DNA replication in bacteria, leading to cell death.
- Dihydrofolate Reductase Inhibition : The inhibition of DHFR interferes with folate synthesis, essential for nucleotide synthesis and consequently bacterial growth.
Case Studies
In a recent study evaluating the efficacy of various benzimidazole derivatives, researchers found that compounds similar to this compound displayed enhanced activity against resistant strains of bacteria compared to traditional antibiotics . This highlights the potential for developing new therapeutic agents based on this scaffold.
Q & A
Q. What are the standard synthetic routes for 1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a 5,6-dimethylbenzimidazole core with 4-bromobenzenesulfonyl chloride. Key steps include:
- Alkylation/Sulfonylation: Use NaH in DMF to deprotonate the benzimidazole nitrogen, followed by reaction with the sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) at 0–25°C for 12–24 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product. Yield optimization may require stoichiometric control of the sulfonylating agent and inert atmosphere conditions .
- Scale-up Challenges: Solvent choice (DMF vs. THF) and catalyst loading (e.g., nano SiO₂ for greener synthesis) significantly impact reaction efficiency and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features indicate successful synthesis?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- IR Spectroscopy: Stretching vibrations for sulfonyl (S=O) groups at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonylation .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₅H₁₂BrN₂O₂S: ~381.2 g/mol). LCMS with [M+H]+ m/z 267.1 is reported for structurally similar derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of sulfonylated benzimidazoles?
Methodological Answer:
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for antiviral activity in benzimidazole derivatives?
Methodological Answer:
Q. How do catalytic systems influence the synthesis and functionalization of this compound?
Methodological Answer:
- Heterogeneous Catalysis: Nano SiO₂ improves sulfonylation efficiency (yield >85%) via surface Lewis acid sites, reducing side reactions .
- Palladium Catalysis: For cross-coupling modifications (e.g., introducing aryl groups), Pd(OAc)₂ with N-heterocyclic carbene ligands enables carbonylation at mild temperatures (60–80°C) .
- Mechanistic Insights: Monitor reaction progress via TLC/HPLC and kinetic studies (e.g., Arrhenius plots) to optimize catalyst loading and solvent polarity .
Q. What strategies address low solubility in biological assays, and how are formulation challenges mitigated?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability in cell culture media .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the sulfonyl moiety to enhance bioavailability. Enzymatic cleavage in vivo regenerates the active form .
- Nanocarriers: Encapsulation in cyclodextrin or liposomal formulations improves aqueous solubility and targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
